methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H15NO4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.07217913 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on developing new synthetic routes and studying the chemical properties of related compounds. For instance, the synthesis of thiophene derivatives involves exploring their genotoxic, mutagenic, and carcinogenic potentials, providing insights into their safe handling and potential risks (Lepailleur et al., 2014). Similarly, studies on xanthene and thiophene derivatives have led to the identification of new compounds with potential applications in materials science and pharmacology, as evidenced by the research on microfungi-derived xanthones (Healy et al., 2004) and the development of thioxanthone-based photoinitiators for polymerization (Wu et al., 2014).
Biological Applications
Although direct applications of methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate in biological settings were not specifically found, research on structurally related compounds provides a glimpse into potential biological and pharmacological applications. For instance, the exploration of the genotoxic and carcinogenic potentials of thiophene derivatives offers a foundation for understanding the biological interactions and safety profiles of similar compounds (Lepailleur et al., 2014).
Material Science and Photophysics
The synthesis and characterization of novel compounds derived from xanthene and thiophene units have implications for material science, particularly in the development of photoinitiators and the study of fluorescent properties. The creation of thioxanthone derivatives demonstrates the potential for these compounds in initiating radical polymerization, a key process in the production of polymers with specific properties (Wu et al., 2014).
Mechanism of Action
Target of Action
It’s known that many xanthone structures, which include the 9h-xanthen-9-one scaffold present in this compound, show promising biological activities .
Mode of Action
Xanthones and their derivatives have been found to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Xanthones and their derivatives have been found to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation .
Result of Action
It’s known that xanthones and their derivatives can counteract oxidative stress and inflammation, suggesting that this compound may have similar effects .
Action Environment
It’s known that the biological activities of xanthones and their derivatives can be influenced by various factors, including the conditions under which they are synthesized and evaluated .
Future Directions
Properties
IUPAC Name |
methyl 3-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-20(23)18-14(10-11-26-18)21-19(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGMYVZKGKZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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